molecular formula C27H44O4 B1242549 (7E)-(1S,3R,6R)-6,19-epidioxy-9,10-seco-5(10),7-cholestadiene-1,3-diol

(7E)-(1S,3R,6R)-6,19-epidioxy-9,10-seco-5(10),7-cholestadiene-1,3-diol

Cat. No. B1242549
M. Wt: 432.6 g/mol
InChI Key: JHRNDQFGELFISF-YHQHOCHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7E)-(1S,3R,6R)-6,19-epidioxy-9,10-seco-5(10),7-cholestadiene-1,3-diol is a vitamin D.

Scientific Research Applications

Oxidation and Derivative Synthesis

A study by Kvasnica et al. (2005) explores the preparation of new oxidized 18-α-Oleanane derivatives, focusing on creating new compounds with potential biological activities through various oxidation processes. This work demonstrates the potential of using similar compounds for synthesizing biologically active substances (Kvasnica et al., 2005).

Structural and Conformational Analysis

Research by Berg et al. (1991) involves an analysis of the solution conformation of a related tobacco diterpenoid, using NMR methods, molecular mechanics calculations, and molecular dynamics simulations. This study provides insights into the structural and conformational aspects of similar compounds (Berg et al., 1991).

Chemical Transformations

A study conducted by Suginome and Maeda (1980) examines photo- and thermally-induced radical rearrangements in hypoiodites of related cholest-3-ols. This research highlights the complex chemical transformations these compounds can undergo, which might be relevant for similar steroidal compounds (Suginome & Maeda, 1980).

Nuclear Magnetic Resonance Characterization

Jaworski and Smith (1988) characterized peroxysterols structurally similar to the compound . Their work focused on using proton and infrared absorption spectra for identification and analysis, which can be useful for studying similar compounds (Jaworski & Smith, 1988).

Synthesis of Steroidal Derivatives

A paper by Sultanat et al. (2014) discusses the improved synthesis of a cholecalciferol derivative closely related to the compound . This research offers insights into synthetic pathways and potential biological activities of similar steroidal derivatives (Sultanat et al., 2014).

properties

Product Name

(7E)-(1S,3R,6R)-6,19-epidioxy-9,10-seco-5(10),7-cholestadiene-1,3-diol

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1R,5S,7R)-1-[(E)-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-1,4,5,6,7,8-hexahydro-2,3-benzodioxine-5,7-diol

InChI

InChI=1S/C27H44O4/c1-17(2)7-5-8-18(3)23-10-11-24-19(9-6-12-27(23,24)4)13-26-21-14-20(28)15-25(29)22(21)16-30-31-26/h13,17-18,20,23-26,28-29H,5-12,14-16H2,1-4H3/b19-13+/t18-,20-,23-,24+,25+,26-,27-/m1/s1

InChI Key

JHRNDQFGELFISF-YHQHOCHFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\[C@@H]3C4=C(COO3)[C@H](C[C@@H](C4)O)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC3C4=C(COO3)C(CC(C4)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
(7E)-(1S,3R,6R)-6,19-epidioxy-9,10-seco-5(10),7-cholestadiene-1,3-diol

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